molecular formula C8H3Cl2FN2 B1398002 1,4-Dichloro-5-fluorophthalazine CAS No. 23928-47-4

1,4-Dichloro-5-fluorophthalazine

Cat. No.: B1398002
CAS No.: 23928-47-4
M. Wt: 217.02 g/mol
InChI Key: DHGXMZANOVUXAV-UHFFFAOYSA-N
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Description

1,4-Dichloro-5-fluorophthalazine is a heterocyclic aromatic compound with the molecular formula C8H3Cl2FN2. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phthalazine ring.

Scientific Research Applications

1,4-Dichloro-5-fluorophthalazine has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

1,4-Dichloro-5-fluorophthalazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, this compound has been shown to inhibit certain kinases, which are crucial for cell signaling and metabolic regulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to have minimal effects on animal health, while higher doses can lead to toxic or adverse effects. Studies have identified threshold doses beyond which the compound exhibits significant toxicity, affecting organ function and overall health . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by inhibiting or activating specific enzymes involved in metabolic reactions. For example, it has been shown to affect the purine metabolism pathway, leading to changes in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that this compound can be actively transported into cells via membrane transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-5-fluorophthalazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorophthalazine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium fluoride. The reaction is carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-5-fluorophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-5-fluorophthalazine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity in nucleophilic substitution reactions and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

1,4-dichloro-5-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGXMZANOVUXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732393
Record name 1,4-Dichloro-5-fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23928-47-4
Record name 1,4-Dichloro-5-fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.